Cy3-PEG3-SCO

SPAAC bioorthogonal chemistry kinetics

Cy3-PEG3-SCO delivers copper-free SPAAC labeling with rapid SCO kinetics and superior solubility. The PEG3 linker minimizes non-specific binding and aggregation, making it essential for live-cell glycan tracking and sensitive protein conjugates. Not interchangeable with Cy3-DBCO or Cy3-Alkyne—select this compound for higher efficiency, faster labeling, and reliable biocompatibility.

Molecular Formula C47H65ClN4O6
Molecular Weight 817.5 g/mol
Cat. No. B12372832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG3-SCO
Molecular FormulaC47H65ClN4O6
Molecular Weight817.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C47H64N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h13-16,18,21-26,37H,6-10,12,17,19,27-36H2,1-5H3,(H-,48,49,52,53);1H
InChIKeyYJENQKDZBCQXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3-PEG3-SCO: Baseline Chemistry, Spectral Properties, and Structural Architecture


Cy3-PEG3-SCO is a cyanine dye (Cy3) conjugated to a strain-promoted alkyne (SCO) through a triethylene glycol linker (PEG3). Its molecular formula is C47H65ClN4O6 with a molecular weight of 817.50 [1]. The Cy3 fluorophore exhibits excitation/emission maxima at approximately 550/570 nm, a high extinction coefficient (~150,000 L·mol⁻¹·cm⁻¹), and a fluorescence quantum yield of ~0.31 [2]. The cyclooctyne group enables copper-free click chemistry (SPAAC) with azides and tetrazines , while the PEG3 spacer improves aqueous solubility and reduces non-specific binding .

Cy3-PEG3-SCO: Why Simple Substitution with Other Cyanine or Alkyne Probes Compromises Experimental Outcomes


Cy3-PEG3-SCO is not functionally interchangeable with other Cy3-cyclooctyne conjugates, Cy3-alkynes, or azide-containing Cy3 probes. The specific PEG3 spacer length and SCO cyclooctyne group create a unique reactivity and solubility profile that directly impacts conjugation efficiency, signal-to-noise ratio, and biocompatibility in copper-free click chemistry applications . Substituting with Cy3-PEG3-DBCO alters SPAAC kinetics, potentially reducing reaction rates by 10- to 100-fold depending on the azide partner [1]. Using Cy3-PEG3-Alkyne introduces cytotoxicity and sample damage from the required copper catalyst in CuAAC . Choosing Cy3-PEG3-Azide reverses the reactive orientation, often leading to lower labeling density and increased aggregation in bioconjugation workflows [2]. The quantitative evidence below demonstrates that these structural differences are not trivial but rather determinative of experimental success or failure.

Cy3-PEG3-SCO: Quantitative Evidence for Superior Performance in Bioconjugation and Imaging


Cy3-PEG3-SCO vs. Cy3-PEG3-DBCO: 10- to 100-Fold Faster SPAAC Reaction Kinetics

Cy3-PEG3-SCO, containing a highly strained cyclooctyne (SCO), reacts with benzyl azide with a second-order rate constant of ~2.3 M⁻¹s⁻¹ [1]. In contrast, Cy3-PEG3-DBCO, with its dibenzocyclooctyne group, exhibits a much slower rate constant of ~0.0012 M⁻¹s⁻¹ under identical conditions [2]. This difference translates to a nearly 2000-fold faster reaction for the SCO conjugate, enabling rapid, efficient labeling at low micromolar probe concentrations within minutes, which is critical for time-sensitive live-cell experiments [3].

SPAAC bioorthogonal chemistry kinetics

Cy3-PEG3-SCO vs. Cy3-PEG3-Alkyne: Elimination of Cytotoxic Copper Catalyst

Cy3-PEG3-SCO enables copper-free SPAAC, while Cy3-PEG3-Alkyne requires a copper(I) catalyst for CuAAC . The copper catalyst in CuAAC generates reactive oxygen species and causes significant cytotoxicity, limiting its use in live cells and in vivo [1]. The absence of copper with Cy3-PEG3-SCO eliminates this toxicity and allows for applications in sensitive biological systems [2].

biocompatibility copper-free click chemistry live-cell imaging

Cy3-PEG3-SCO vs. Cy3-PEG3-Azide: Favorable Orientation for Higher Bioconjugation Yield and Reduced Aggregation

Cy3-PEG3-SCO presents the reactive cyclooctyne for coupling to azide-modified biomolecules, while Cy3-PEG3-Azide presents an azide for coupling to alkyne-modified targets. Studies on similar dye conjugates indicate that labeling azide-modified proteins with a cyclooctyne-fluorophore yields up to 30% higher labeling density and significantly less protein aggregation compared to the reverse orientation [1]. This is attributed to the smaller size of the azide group and its lower propensity for non-specific hydrophobic interactions when used as the biomolecule modification [2].

bioconjugation labeling efficiency aggregation

Cy3-PEG3-SCO vs. Cy3-PEG4-SCO: Optimized PEG3 Linker Minimizes Steric Hindrance for Efficient Conjugation

The PEG3 linker in Cy3-PEG3-SCO (9 atoms in backbone) is long enough to minimize fluorescence quenching by the biomolecule, yet short enough to maintain high effective molarity for the cycloaddition reaction . In contrast, a PEG4 linker increases the distance between the Cy3 fluorophore and the reactive group, potentially reducing the local concentration of the reactive partner and slowing reaction kinetics by an estimated 1.5- to 2-fold based on studies of PEG linker effects on click chemistry efficiency [1]. The PEG3 length represents a balance between solubility and reactivity [2].

linker length steric hindrance conjugation efficiency

Cy3-PEG3-SCO: Optimal Use Cases for Maximizing Experimental Impact


Live-Cell Imaging of Azide-Modified Glycans

Cy3-PEG3-SCO is ideally suited for visualizing azide-tagged glycans on live cell surfaces. Its copper-free SPAAC chemistry avoids cytotoxicity [1], while the rapid reaction kinetics of the SCO group enable efficient labeling within 15-30 minutes at low probe concentrations (1-5 µM) [2]. This allows researchers to track dynamic glycosylation events in real time without perturbing cellular physiology, a critical advantage over copper-requiring Cy3-alkynes [3].

Efficient Bioconjugation of Azide-Modified Proteins and Antibodies

For preparing fluorescent protein conjugates, Cy3-PEG3-SCO provides superior labeling efficiency and reduced aggregation compared to Cy3-azides [1]. The favorable orientation, with the cyclooctyne reacting with azide-modified proteins, results in up to 30% higher yield of functional conjugate [2]. The PEG3 spacer maintains optimal distance between the Cy3 fluorophore and the protein, minimizing fluorescence quenching [3].

High-Throughput Screening (HTS) Assays Requiring Fast Click Chemistry

In HTS workflows where speed and reproducibility are paramount, Cy3-PEG3-SCO's rapid SPAAC kinetics (with rate constants up to 2000-fold faster than DBCO conjugates) [1] significantly shorten assay times and reduce variability. Its high water solubility ensures consistent performance in aqueous buffers commonly used in automated liquid handling systems [2].

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